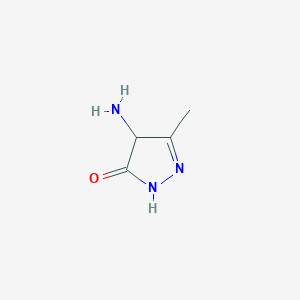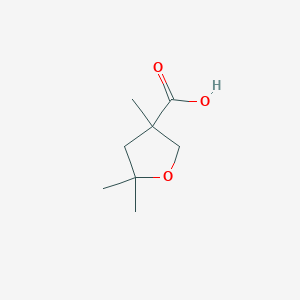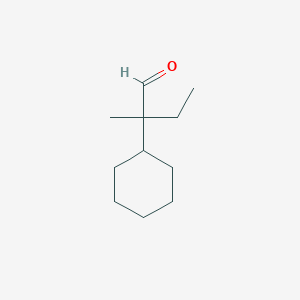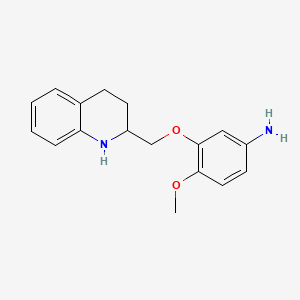
4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely used in pharmaceutical and agricultural sectors. The compound features a five-membered ring with two nitrogen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with methyl acetoacetate under acidic conditions to form the pyrazoline ring .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal salts or organic acids may be used to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrazolines, pyrazoles, and hydrazine derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is used in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can affect neural transmission .
Comparaison Avec Des Composés Similaires
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 3-amino-4-{2-[4-(tert-butyl)phenyl]diaz-1-enyl}-4,5-dihydro-1H-pyrazol-5-one
Comparison: While these compounds share a similar pyrazoline core, 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and amino groups enhance its pharmacological potential and make it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
4-amino-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)4(8)7-6-2/h3H,5H2,1H3,(H,7,8) |
Clé InChI |
APWDBNIMYULDRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)
amine](/img/structure/B13242068.png)
![3-[Bis(3-aminopropyl)amino]propanoic acid](/img/structure/B13242074.png)


amine](/img/structure/B13242086.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)



![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)

